molecular formula C10H9BrO2 B2521015 5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid CAS No. 1132943-94-2

5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid

Cat. No. B2521015
Key on ui cas rn: 1132943-94-2
M. Wt: 241.084
InChI Key: RHHOBLZUVLGGBU-UHFFFAOYSA-N
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Patent
US08592426B2

Procedure details

A solution of (rac)-5-bromo-indan-1-carboxylic acid (1.326 g, 5.5 mmol) in MeOH (55 ml) was treated with 4N HCl in dioxane (15 ml) and the mixture was stirred at reflux for 7 h. The yellow solution was allowed to cool to room temperature and all volatiles were removed. The remaining brown oil was purified by chromatography (silica gel; heptane/EtOAc 95:5) to obtain the title compound as light yellow oil (1.31 g, 93%).
Quantity
1.326 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH:7]([C:11]([OH:13])=[O:12])[CH2:6][CH2:5]2.Cl.[CH3:15]O>O1CCOCC1>[CH3:15][O:12][C:11]([CH:7]1[C:8]2[C:4](=[CH:3][C:2]([Br:1])=[CH:10][CH:9]=2)[CH2:5][CH2:6]1)=[O:13]

Inputs

Step One
Name
Quantity
1.326 g
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
55 mL
Type
reactant
Smiles
CO
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 h
Duration
7 h
CUSTOM
Type
CUSTOM
Details
all volatiles were removed
CUSTOM
Type
CUSTOM
Details
The remaining brown oil was purified by chromatography (silica gel; heptane/EtOAc 95:5)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1CCC2=CC(=CC=C12)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.31 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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